N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolothiazole core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through cyclization reactions involving appropriate precursors such as hydrazine derivatives and thiourea. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring .
For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential as a bioactive agent with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes essential for the survival and proliferation of cancer cells and microorganisms. The exact molecular targets and pathways involved may vary depending on the specific biological context .
Comparison with Similar Compounds
N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazolothiazole core and exhibit comparable pharmacological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring and are known for their antimicrobial and anticancer properties.
The uniqueness of N-{2-[2-(3-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-3,4,5-TRIMETHOXYBENZAMIDE lies in its specific substitution pattern and the presence of the fluorophenyl group, which may contribute to its distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H21FN4O4S |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H21FN4O4S/c1-29-17-10-14(11-18(30-2)19(17)31-3)21(28)24-8-7-16-12-32-22-25-20(26-27(16)22)13-5-4-6-15(23)9-13/h4-6,9-12H,7-8H2,1-3H3,(H,24,28) |
InChI Key |
LEYDZALRXPYIFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC(=CC=C4)F |
Origin of Product |
United States |
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